2-(6-Bromopyridin-2-yl)acetic acid
Overview
Description
2-(6-Bromopyridin-2-yl)acetic acid is an organic compound with the molecular formula C7H6BrNO2 It is a derivative of pyridine, where a bromine atom is substituted at the 6th position of the pyridine ring, and an acetic acid group is attached to the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromopyridin-2-yl)acetic acid typically involves the bromination of pyridine derivatives followed by the introduction of the acetic acid group. One common method involves the reaction of 2-pyridylacetic acid with bromine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like lithium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product. Purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromopyridin-2-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction Reactions: The acetic acid group can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are employed under mild conditions to achieve coupling reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Products: Various substituted pyridine derivatives.
Coupling Products: Biaryl compounds with extended conjugation.
Oxidation and Reduction Products: Carboxylic acids and alcohols, respectively.
Scientific Research Applications
2-(6-Bromopyridin-2-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and enzyme inhibition studies.
Medicine: Explored for its role in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(6-Bromopyridin-2-yl)acetic acid involves its interaction with specific molecular targets. In biochemical assays, it may act as a ligand binding to active sites of enzymes or receptors, thereby modulating their activity. The bromine atom and acetic acid group contribute to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromopyridin-2-yl)acetic acid
- 2-Amino-6-bromopyridine
- 5-Bromopyridine-2-acetic acid
Uniqueness
2-(6-Bromopyridin-2-yl)acetic acid is unique due to the specific position of the bromine atom and the acetic acid group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers unique opportunities for selective functionalization and targeted applications in various fields .
Properties
IUPAC Name |
2-(6-bromopyridin-2-yl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-6-3-1-2-5(9-6)4-7(10)11/h1-3H,4H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQWPHKCEJPCDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676537 | |
Record name | (6-Bromopyridin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1093879-46-9 | |
Record name | (6-Bromopyridin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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